Absence of Target-Specific Biological Activity Data vs. Benzodioxole-Propanamide Class Members
No quantitative biological activity data (IC50, EC50, Ki, % inhibition, or any other endpoint) for the target compound CAS 1795409-34-5 have been published in peer-reviewed literature or deposited in authoritative databases. The closest structurally characterized class member, BDZ-P7 (a benzodioxole-propanamide hybrid with a chlorophenyl rather than bromophenyl substituent), inhibits the GluA2 AMPA receptor subunit with an IC50 of 3.03 μM in electrophysiological assays [1]. However, the 2-bromophenyl substitution present in the target compound is not represented in BDZ-P7, and the impact of this substitution on AMPA receptor pharmacology is unknown. Therefore, no quantitative comparison can be drawn.
| Evidence Dimension | AMPA receptor GluA2 subunit inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDZ-P7: IC50 = 3.03 μM (GluA2); IC50 = 3.14 μM (GluA1/2); IC50 = 3.19 μM (GluA2/3); IC50 = 3.2 μM (GluA1) [1] |
| Quantified Difference | Cannot be calculated — target compound data absent |
| Conditions | BDZ-P7 data from whole-cell patch-clamp electrophysiology on recombinant AMPA receptor subunits [1] |
Why This Matters
Without experimental data, no scientific selection or procurement decision can be based on AMPA receptor pharmacology.
- [1] Hawash M, et al. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chem Neurosci. 2024;15(11):2334-2349. doi:10.1021/acschemneuro.4c00163. View Source
